molecular formula C6H7NO B3393461 1-Methyl-2-oxocyclobutane-1-carbonitrile CAS No. 287958-89-8

1-Methyl-2-oxocyclobutane-1-carbonitrile

Cat. No. B3393461
CAS RN: 287958-89-8
M. Wt: 109.13 g/mol
InChI Key: URDYAKCLRNWBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-oxocyclobutane-1-carbonitrile is a chemical compound with the molecular formula C6H7NO and a molecular weight of 109.13 g/mol . It is a hydrogenated analog of 2,5-dioxopyrrolidin-1-yl acetonitrile .


Molecular Structure Analysis

The molecular structure of 1-Methyl-2-oxocyclobutane-1-carbonitrile consists of a cyclobutane ring with a carbonyl (C=O) group and a methyl (CH3) group attached to one carbon atom, and a nitrile (C≡N) group attached to another carbon atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-2-oxocyclobutane-1-carbonitrile include a molecular weight of 109.13 g/mol . The compound should be stored sealed in dry conditions at 2-8°C . No data is available for its boiling point .

Mechanism of Action

1-Methyl-2-oxocyclobutane-1-carbonitrile has been shown to have hepatoprotective effects in rats with colorectal adenocarcinoma . It has also been shown to be cytotoxic to cancer cells in vitro . The compound induces cellular apoptosis by binding to DNA and forming intrastrand crosslinks between guanine residues and adjacent thymine residues . It also has anti-inflammatory properties and can induce apoptosis in human neutrophils through inhibition of protein synthesis .

properties

IUPAC Name

1-methyl-2-oxocyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-6(4-7)3-2-5(6)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDYAKCLRNWBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-oxocyclobutane-1-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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